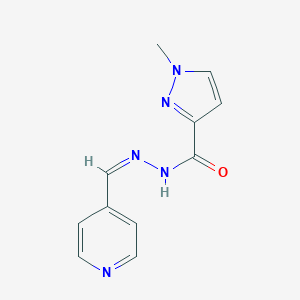![molecular formula C20H15ClFN3O2S B451254 5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B451254.png)
5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide is a synthetic organic compound with a molecular formula of C20H15ClFN3O2S and a molecular weight of 415.868 Da . This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide involves multiple steps. One common synthetic route starts with the preparation of N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as the starting material . This intermediate is then treated with methylhydrazine or phenylhydrazine in refluxing absolute ethanol to yield the corresponding N-substituted pyrazoline derivatives . The acryloyl derivatives are reacted with hydrazine hydrate in dioxane to afford pyrazoline, which is then acetylated with acetyl chloride in dioxane to yield the N-acetyl analogue . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of halogen atoms.
Common reagents and conditions used in these reactions include hydrazine hydrate, acetyl chloride, and various solvents like dioxane and ethanol . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential in biological assays for its pharmacological activities.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide include:
4-chloro-N-furfuryl-5-sulfamoylanthranilic acid: Known for its diuretic properties.
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide: Used in various pharmacological studies.
Properties
Molecular Formula |
C20H15ClFN3O2S |
|---|---|
Molecular Weight |
415.9g/mol |
IUPAC Name |
5-chloro-N-[4-[(E)-N-[(4-fluorobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H15ClFN3O2S/c1-12(24-25-19(26)14-2-6-15(22)7-3-14)13-4-8-16(9-5-13)23-20(27)17-10-11-18(21)28-17/h2-11H,1H3,(H,23,27)(H,25,26)/b24-12+ |
InChI Key |
ADTVZRZQQCEVOX-WYMPLXKRSA-N |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)F)/C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-methoxyphenoxy)methyl]-N-(4-methyl-3-nitrophenyl)benzamide](/img/structure/B451172.png)
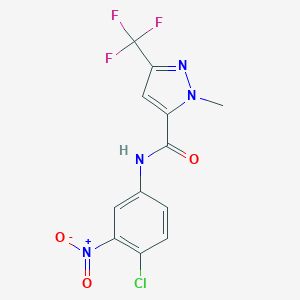
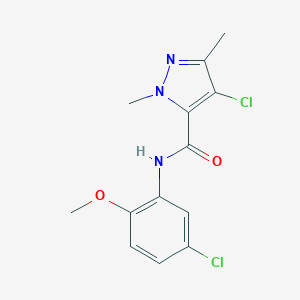
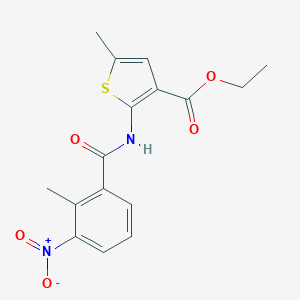
![N-[4-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B451176.png)
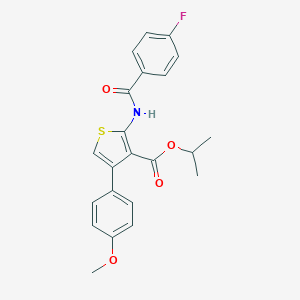
![N-(sec-butyl)-5-[(4-chlorophenoxy)methyl]-2-furamide](/img/structure/B451178.png)
![2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE](/img/structure/B451179.png)
![N'-[3-({4-nitrophenoxy}methyl)-4-methoxybenzylidene]-2-thiophenecarbohydrazide](/img/structure/B451180.png)
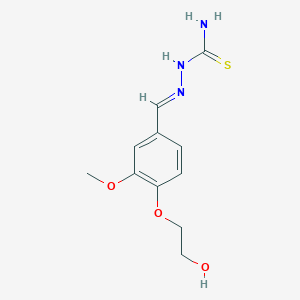
![N-(3-{N-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B451185.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B451187.png)
![N-(4-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B451188.png)
